molecular formula C9H7NO3 B190300 2-Methyl-1,3-benzoxazole-4-carboxylic acid CAS No. 171861-87-3

2-Methyl-1,3-benzoxazole-4-carboxylic acid

Cat. No. B190300
M. Wt: 177.16 g/mol
InChI Key: MFROEIZTMRFRFV-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has been used in the synthesis of bis-styryl dyes and is also used in medicine and for the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-benzoxazole-4-carboxylic acid is represented by the InChI code: 1S/C9H7NO3/c1-5-10-8-6 (9 (11)12)3-2-4-7 (8)13-5/h2-4H,1H3, (H,11,12) and the InChI key is MFROEIZTMRFRFV-UHFFFAOYSA-N .

Scientific Research Applications

  • Antimicrobial Agent Synthesis

    • Researchers synthesized various 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles using 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a raw material. These compounds displayed promising antimicrobial activity against various bacteria strains (Vodela et al., 2013).
  • Polyester Production

    • 2-Methyl-1,3-benzoxazole-4-carboxylic acid was utilized in the synthesis of thermotropic polyesters. The research focused on its combination with different hydroquinones to create polyesters with unique melting properties, contributing to the understanding of structure/property relationships in polyesters (Kricheldorf & Thomsen, 1992).
  • Fluorescent Material Synthesis

    • A study involving the synthesis of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives from 2-Methyl-1,3-benzoxazole-4-carboxylic acid resulted in compounds with significant fluorescent properties. These compounds were shown to be promising for biological imaging applications due to their strong absorption and emission characteristics (Phatangare et al., 2013).
  • Development of Peroxisome Proliferator-Activated Receptor Agonists

    • Research has been conducted on the development of PPARgamma agonists using derivatives of 2-Methyl-1,3-benzoxazole-4-carboxylic acid. These compounds have shown potential in treating type 2 diabetes due to their ability to interact with PPARgamma receptors (Cobb et al., 1998).
  • Catalysis in Organic Synthesis

    • A study utilized 2-Methyl-1,3-benzoxazole-4-carboxylic acid in the synthesis of benzoxazole derivatives. This was achieved using a Ag@TiO2 nanocomposite as a catalyst, highlighting the acid's role in facilitating efficient organic synthesis under mild conditions (Maleki et al., 2015).

properties

IUPAC Name

2-methyl-1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFROEIZTMRFRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzoxazole-4-carboxylic acid

CAS RN

171861-87-3
Record name 2-methyl-1,3-benzoxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At 0° C. an aq. KOH solution (1.0 M, 2.40 mL) is added to a solution of 2-methyl-benzoxazole-4-carboxylic acid ethyl ester (0.98 mmol) in MeOH (5.0 mL) and stirred for 30 min. The mixture is allowed to reach RT, stirred for additional 60 min and made acidic by addition of aq. HCl (2.0 M). After removal of MeOH under reduced pressure the obtained precipitate is filtered off to give the desired product which is dried in vacuo. 1H-NMR (DMSO-d6): δ=2.64 (s, 3H); 7.41 (t, J=8.0 Hz, 1H); 7.83 (d, J=7.8 Hz, 1H); 7.88 (d, J=8.0 Hz, 1H); 12.8 (bs, 1H).
Name
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2.4 mL
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0.98 mmol
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reactant
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-3-hydroxybenzoic acid hydrobromide (0.35 g, 1.50 mmol) and acetyl chloride (0.11 mL, 1.50 mmol) in dichloromethane (10 mL) was added triethylamine (0.84 mL, 6.0 mmol) dropwise, then the reaction mixture was stirred at room temperature for 12 h. The reaction mixture was diluted with dichloromethane, and then washed with 2 N HCl. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated. The crude product was dissolved in toluene (10 mL) and the solution was treated with p-toluenesulfonic acid monohydrate (263 mg, 1.38 mmol). The reaction mixture was then heated to reflux for 1.5 h. The reaction was cooled to room temperature, poured into water and extracted with ethyl acetate. The organic layer was separated then washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by column chromatography (silica gel, 9:1 to 3:1 ethyl acetate/methanol) to afford 2-methylbenzoxazole-4-carboxylic acid (0.17 g, 64%) as an off-white solid: MS (ESI+) m/z 178 (M+H).
Name
2-amino-3-hydroxybenzoic acid hydrobromide
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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0.84 mL
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reactant
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Quantity
263 mg
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Strøbæk, DT Brown, DP Jenkins… - British journal of …, 2013 - Wiley Online Library
Background and Purpose The K Ca 3.1 channel is a potential target for therapy of immune disease. We identified a compound from a new chemical class of K Ca 3.1 inhibitors and …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com

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